4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-10-18(24)23(14-4-2-3-5-15(14)25-10)9-16-21-17(22-26-16)11-6-7-12(19)13(20)8-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJNOLGDYCUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of oxadiazole and benzooxazine, which has drawn attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two key components:
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Benzo[b][1,4]oxazine moiety : Often associated with neuroprotective effects and potential anti-inflammatory activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance:
- In vitro tests showed that derivatives with similar structures exerted high antiproliferative activity against various cancer cell lines including breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cells. For example, a related compound achieved over 90% inhibition in T-47D cells .
| Cell Line | % Inhibition |
|---|---|
| T-47D (breast) | 90.47% |
| SR (leukemia) | 81.58% |
| SK-MEL-5 (melanoma) | 84.32% |
The proposed mechanism of action for this compound involves:
- Histone Deacetylase Inhibition : Similar oxadiazole derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), which plays a crucial role in regulating gene expression through acetylation .
- Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives on a panel of cancer cell lines. The results indicated that compounds with halogen substitutions (like chlorine and fluorine) exhibited enhanced activity compared to their non-halogenated counterparts. The study highlighted the importance of substituent position and electronic effects on biological activity .
In Vivo Studies
In vivo studies using animal models have demonstrated that certain oxadiazole derivatives possess significant anti-inflammatory properties. For instance, compounds were tested in carrageenan-induced paw edema models, showing up to 82% inhibition compared to standard drugs like indomethacin .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties. Research indicates that oxadiazole derivatives often exhibit significant biological activities against various cancer cell lines. For instance, derivatives containing the oxadiazole nucleus have been shown to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated a series of oxadiazole derivatives for their anticancer activity against human breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231). The findings suggested that compounds with similar structural features to 4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.
Research Findings:
Research has indicated that certain oxadiazole derivatives exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Some studies suggest that oxadiazole-containing compounds may inhibit pro-inflammatory cytokines and enzymes.
Example Application:
Inhibitors targeting histone deacetylases (HDACs), which are implicated in inflammatory processes, have been developed from oxadiazole scaffolds. These compounds show promise for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Neurological Disorders
There is growing interest in the use of oxadiazole derivatives for treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurochemical pathways.
Case Study:
Research has indicated that specific oxadiazole derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. These compounds may act by reducing oxidative stress or inhibiting neuroinflammatory responses .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.
Synthesis Overview:
The compound can be synthesized through a series of reactions involving starting materials such as substituted phenols and appropriate halogenated intermediates. Optimization studies have shown that using ultrasound-assisted techniques can enhance yields and reduce reaction times significantly .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogs include:
Key Findings from Comparative Analysis
Halogen Substituent Effects: The 4-chloro-3-fluorophenyl group in the target compound combines electron-withdrawing Cl and F atoms, which may enhance halogen bonding and metabolic stability compared to mono-halogenated analogs .
Core Heterocycle Influence: The benzooxazinone core (target compound) offers distinct electronic and steric properties compared to quinazolinone () or triazole () cores. Benzooxazinones are associated with anti-inflammatory activity, while triazoles are prevalent in antifungals like epoxiconazole () .
Substituent Positioning :
- The 3-fluorophenyl substitution in the target compound may optimize para-substitution patterns seen in analogs (e.g., 4-fluorophenyl in ), balancing lipophilicity and electronic effects for membrane penetration .
Biological Activity Trends :
- Oxadiazole-containing compounds (e.g., –15) frequently exhibit antimicrobial or pesticidal activity. The target compound’s lack of direct activity data necessitates extrapolation from structurally similar molecules, such as thiazole derivatives with confirmed antimicrobial effects () .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors such as chlorophenyl derivatives and oxadiazole intermediates. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature control : Reactions often require reflux conditions (70–100°C) to promote cyclization while avoiding decomposition .
- Purification : Recrystallization using methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Optimization strategy : Use design-of-experiment (DoE) approaches to test variables like stoichiometry, solvent polarity, and reaction time. Monitor progress via TLC or HPLC.
Q. What analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.8–8.2 ppm) and oxadiazole carbons (δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves connectivity ambiguities .
- X-ray crystallography : Single-crystal analysis confirms the spatial arrangement of the oxadiazole and benzoxazinone moieties, with R-factors <0.05 indicating high accuracy .
- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) validates molecular formula consistency .
Q. How can researchers assess the compound’s in vitro biological activity?
Standard assays include:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 calculations. Adjust buffer pH (7.4) to mimic physiological conditions .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize to DMSO controls to exclude solvent artifacts .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies may arise from:
- Assay variability : Compare protocols for differences in incubation time, cell density, or endpoint detection methods. Validate findings across multiple labs .
- Stereochemical factors : Check for enantiomeric impurities via chiral HPLC. Bioactivity differences of >10-fold between enantiomers are common in benzoxazinone derivatives .
- Metabolic stability : Use liver microsome assays (human/rodent) to assess if rapid degradation explains low in vivo efficacy despite high in vitro potency .
Q. What computational strategies predict interactions with molecular targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR). Prioritize docking poses with oxadiazole forming hydrogen bonds to catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- QSAR modeling : Train models on halogen-substituted analogs to correlate substituent position (e.g., 4-Cl vs. 3-F) with activity. Validate with leave-one-out cross-validation (R² >0.7) .
Q. How should environmental fate studies be designed for this compound?
Adopt a tiered approach:
- Phase 1 (Lab-scale) :
- Phase 2 (Microcosm) :
Q. Methodological Tables
| Biological Assay | Protocol | Positive Control |
|---|---|---|
| Antimicrobial activity | CLSI broth microdilution | Ciprofloxacin (MIC: 0.5 µg/mL) |
| Cytotoxicity (MTT) | 48-h incubation, 570 nm OD | Doxorubicin (IC50: 0.1 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
